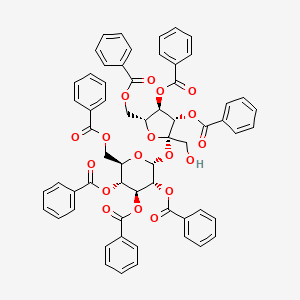

2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-2-(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H50O18/c62-38-61(52(77-59(69)45-34-20-7-21-35-45)49(74-56(66)42-28-14-4-15-29-42)47(78-61)37-71-54(64)40-24-10-2-11-25-40)79-60-51(76-58(68)44-32-18-6-19-33-44)50(75-57(67)43-30-16-5-17-31-43)48(73-55(65)41-26-12-3-13-27-41)46(72-60)36-70-53(63)39-22-8-1-9-23-39/h1-35,46-52,60,62H,36-38H2/t46-,47-,48-,49-,50+,51-,52+,60-,61+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPQBSCSUACICS-ILIPRKQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H50O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1071.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Regiochemical Control in Sucrose Benzoylation

Reactivity Profiles of Sucrose (B13894) Hydroxyl Groups Towards Benzoylation

The eight hydroxyl groups of sucrose—three primary (at C6, C1', and C6') and five secondary (at C2, C3, C4, C3', and C4')—exhibit a distinct hierarchy of reactivity towards esterification. nih.gov This reactivity is not uniform and depends heavily on the specific reaction conditions, including the solvent, catalyst, and acylating agent used. nih.gov Generally, the primary hydroxyl groups are more reactive than the secondary ones due to lesser steric hindrance. researchgate.net However, electronic effects and intramolecular interactions can significantly alter this expected order. For instance, some studies have established that the OH-2 group has the highest acidity, which can be deduced from the distribution of regio-isomers after selective substitution. researchgate.net

Table 1: General Reactivity and Steric Profile of Sucrose Hydroxyl Groups

| Hydroxyl Group | Position | Type | Steric Accessibility | General Reactivity Notes |

| OH-2 | Glucopyranose | Secondary | Hindered | High acidity; reactivity influenced by hydrogen bonding to O-1' and O-3'. nih.govresearchgate.net |

| OH-3 | Glucopyranose | Secondary | Hindered | Reactivity is generally lower than other secondary hydroxyls. |

| OH-4 | Glucopyranose | Secondary | Hindered | Reactivity is influenced by the conformation of the glucopyranose ring. |

| OH-6 | Glucopyranose | Primary | High | Generally the most reactive primary hydroxyl group due to high accessibility. nih.gov |

| OH-1' | Fructofuranose | Primary | High | High reactivity, but can be influenced by hydrogen bonding. nih.gov |

| OH-3' | Fructofuranose | Secondary | Hindered | Reactivity enhanced in certain systems; involved in hydrogen bonding with OH-2. nih.govjournals.co.za |

| OH-4' | Fructofuranose | Secondary | Hindered | Reactivity is influenced by the flexibility of the furanose ring. |

| OH-6' | Fructofuranose | Primary | High | High reactivity due to being a primary alcohol. nih.gov |

This is an interactive table. Data is generalized from multiple studies and can vary based on specific reaction conditions.

The three-dimensional structure of sucrose is stabilized by a network of intramolecular hydrogen bonds, which significantly influences the nucleophilicity and accessibility of the hydroxyl groups. researchgate.netresearchgate.net Key hydrogen bonds, such as between the 2-OH and the fructosyl ring oxygen (O-1') and between the 3'-OH and the glycosidic oxygen (O-2), create a specific conformational arrangement. nih.govresearchgate.net This network can either shield certain hydroxyl groups from attack or enhance the nucleophilicity of others by orienting them favorably for reaction. For example, the hydrogen bond between 2-OH and 1'-OH can influence the reactivity at both of these positions. nih.gov Disruption or modification of this hydrogen-bonding network through solvent choice or temperature changes can lead to different regiochemical outcomes in benzoylation reactions. ox.ac.uk

The final distribution of benzoyl esters on the sucrose molecule can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control prevails under milder conditions, such as low temperatures, where the reaction is essentially irreversible. libretexts.org The product distribution reflects the relative rates of formation, meaning the most reactive hydroxyl groups are benzoylated preferentially. jackwestin.comlibretexts.org The kinetic product is the one that is formed fastest because its reaction pathway has the lowest activation energy. masterorganicchemistry.com

Thermodynamic Control is favored under more vigorous conditions, such as higher temperatures or in the presence of catalysts that allow for the reversal of the esterification reaction. libretexts.org Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable isomer, which may not be the one that forms the fastest. jackwestin.commasterorganicchemistry.com This often involves the migration of acyl groups from less stable (kinetically favored) positions to more stable ones. wikipedia.org

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Benzoylation Products

| Control Type | Reaction Conditions | Predominant Product | Mechanism |

| Kinetic Control | Low temperature, short reaction time, non-equilibrating conditions. | Product of benzoylation at the most nucleophilic/accessible hydroxyl group. | The product ratio is determined by the relative rates of reaction. masterorganicchemistry.com |

| Thermodynamic Control | High temperature, long reaction time, use of catalysts promoting equilibrium. | The most thermodynamically stable benzoylated isomer. | The product ratio is determined by the relative stability of the products; allows for acyl migration. masterorganicchemistry.com |

This is an interactive table.

Understanding Acyl Group Migration Phenomena in Polybenzoylated Sucrose Systems

Acyl group migration is a critical phenomenon in the chemistry of polyacylated carbohydrates and plays a significant role in determining the final product of a sucrose benzoylation reaction, especially under thermodynamic control. abo.fidoria.fi An initially formed benzoyl ester at a kinetically favored position can migrate to an adjacent, more thermodynamically stable hydroxyl position. nih.gov This intramolecular transesterification typically proceeds through a cyclic, tetrahedral orthoester intermediate formed by the nucleophilic attack of a neighboring hydroxyl group on the ester's carbonyl carbon. researchgate.netresearchgate.net

The rate and extent of acyl migration are influenced by several factors, including:

pH: Migration is often catalyzed by both acids and bases. Base-catalyzed migration is generally faster and involves the deprotonation of a hydroxyl group to form a more potent nucleophile. researchgate.net

Solvent: Polar solvents can stabilize charged intermediates, potentially increasing the rate of migration. researchgate.net

Steric and Electronic Properties: The size of the acyl group and the stereochemical relationship (cis or trans) of the involved hydroxyl groups affect the stability of the orthoester intermediate and thus the migration rate. nih.gov

In the context of preparing a specific isomer like 2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose, acyl migration allows for the conversion of a mixture of initial benzoylation products into the desired, more stable final compound.

Stereochemical Considerations in Sucrose Esterification Reactions

The inherent stereochemistry of the sucrose molecule is a fundamental factor controlling esterification reactions. The rigid chair conformation of the glucopyranose ring and the more flexible envelope conformation of the fructofuranose ring dictate the spatial orientation of the hydroxyl groups, classifying them as either axial or equatorial. This fixed geometry pre-organizes the molecule, influencing the accessibility of each hydroxyl group to incoming reagents. researchgate.net

Derivatization and Further Chemical Transformations of 2,3,4,6,3 ,4 ,6 Hepta O Benzoylsucrose

Synthesis of Novel Sucrose (B13894) Derivatives using Hepta-O-benzoylsucrose as a Precursor

The strategic protection of seven out of eight hydroxyl groups in sucrose makes 2,3,4,6,3',4',6'-hepta-O-benzoylsucrose an invaluable starting material. This compound allows for targeted reactions at the remaining free hydroxyls, primarily at the C-1' position, to produce novel sucrose ethers and esters. For instance, reaction with allyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can yield the corresponding allyl ether. researchgate.net This approach provides a scaffold for further modifications, such as the introduction of unsaturated functionalities that can be used in polymerization or other addition reactions.

The synthesis of sucrose-based monomers for polymer applications is a significant area of research. Starting from partially protected sucrose derivatives, such as a hepta-O-benzyl sucrose analog, researchers have synthesized unsaturated esters like 6'-O-methacryloyl-sucrose and 6'-O-crotonyl-sucrose. researchgate.net A similar strategy can be applied to hepta-O-benzoylsucrose to create new ester-based monomers by reacting the free hydroxyl group(s) with acyl chlorides or anhydrides like methacryloyl chloride. These monomers are promising candidates for creating biocompatible and biorenewable polymers.

Functionalization at Remaining Unprotected Hydroxyl Positions

The reactivity of the hydroxyl groups in carbohydrates is influenced by factors such as steric hindrance, electronic effects, and intramolecular hydrogen bonding. researchgate.net In this compound, the C-1' and C-2 hydroxyls are available for functionalization. The primary hydroxyl at C-1' is generally more sterically accessible and nucleophilic than the secondary hydroxyl at C-2, allowing for regioselective reactions under controlled conditions.

Methods for site-selective transformations are crucial in carbohydrate chemistry to avoid complex protection-deprotection sequences. researchgate.net Organocatalysts can mediate the selective acylation of specific hydroxyl groups. For example, while not specific to this exact molecule, studies on other carbohydrates have shown that reagents like benzoyl cyanide (BzCN) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can selectively acylate axial hydroxyl groups. nih.gov Such methodologies could be explored to selectively functionalize the C-2 hydroxyl of hepta-O-benzoylsucrose or its derivatives.

The table below illustrates a hypothetical example of selective functionalization at the C-1' position.

| Reagent | Conditions | Product | Potential Application |

| Allyl bromide | NaH, DMF, 0 °C to RT | 1'-O-allyl-2,3,4,6,3',4',6'-hepta-O-benzoylsucrose | Monomer for polymerization, precursor for further modification |

| Acryloyl chloride | Pyridine (B92270), 0 °C | 1'-O-acryloyl-2,3,4,6,3',4',6'-hepta-O-benzoylsucrose | Synthesis of sucrose-based polymers and hydrogels |

| Propargyl bromide | NaH, DMF | 1'-O-propargyl-2,3,4,6,3',4',6'-hepta-O-benzoylsucrose | Precursor for click chemistry reactions |

Transformations Involving Selective Deprotection and Subsequent Reactions

While direct functionalization is useful, the full potential of this compound is realized through selective deprotection followed by further reactions. The benzoyl esters are relatively stable but can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol, Zemplén debenzoylation). Achieving selective removal of one or more benzoyl groups while others remain intact is challenging but can be accomplished by carefully controlling reaction conditions or through enzymatic methods. Selective deprotection of protected lactose (B1674315) derivatives has been demonstrated, establishing a precedent for achieving such selectivity in complex disaccharides. nih.gov

Halogenated sugars are important synthetic intermediates and can exhibit biological activity. The Appel reaction, utilizing reagents like triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄ or CCl₄), is a standard method for converting primary alcohols to the corresponding halides. researchgate.nethokudai.ac.jp By first selectively deprotecting a primary position (e.g., C-6 or C-6') on a fully benzoylated sucrose, one can then introduce a halogen at that specific site.

Research on the direct halogenation of sucrose has shown that the reactivity of the primary alcohols follows the order 6 > 6' >> 1'. hokudai.ac.jp Using a benzoylated precursor allows for a more controlled approach. For instance, after selective removal of the C-6 benzoyl group, the resulting primary alcohol can be converted to a 6-bromo or 6-chloro derivative. hokudai.ac.jpnih.gov These halogenated sucrose compounds can then undergo nucleophilic substitution reactions to introduce other functional groups.

Deoxy-sugars are components of many bioactive natural products, and their synthesis is of significant interest. acs.orgrsc.org Benzoylated intermediates are commonly used in the synthesis of 2-deoxyglycosides. mdpi.comacs.org A general pathway involves the conversion of a hydroxyl group into a good leaving group, followed by a reductive cleavage step.

One common method is the Barton-McCombie deoxygenation. This involves converting a hydroxyl group (made available by selective debenzoylation) into a thiocarbonyl derivative, such as a xanthate or thiocarbamate. Subsequent treatment with a radical initiator (like AIBN) and a reducing agent (like tributyltin hydride) results in the removal of the hydroxyl group and its replacement with a hydrogen atom. This approach can be used to create various deoxy-sucrose derivatives from a hepta-O-benzoylated precursor.

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. mdpi.comfrontiersin.org Enzymes like lipases and proteases can catalyze regioselective acylation or deacylation reactions on sugar molecules under mild conditions, often avoiding the need for extensive protecting group manipulations. mdpi.comnih.gov

For a substrate like octa-O-benzoylsucrose or hepta-O-benzoylsucrose, a lipase (B570770) could be used to selectively hydrolyze one of the benzoyl ester bonds. For example, Candida antarctica lipase B (Novozym 435) is known for its ability to catalyze reactions with high regioselectivity on polyol substrates. nih.gov This enzymatic deprotection would yield a partially benzoylated sucrose with one or more free hydroxyl groups at specific positions, which could then be subjected to further chemical modification as described in the sections above. nih.gov This approach offers a green and efficient alternative to purely chemical methods for selective deprotection. unl.pt

Application in Advanced Organic Synthesis as Building Blocks (e.g., Click Chemistry Precursors)

Partially protected carbohydrates are invaluable as building blocks for the synthesis of complex glycoconjugates, oligosaccharides, and natural product analogs. nih.govresearchgate.net Derivatives of this compound are ideal scaffolds for creating such building blocks.

A prominent application is in the synthesis of precursors for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgsigmaaldrich.com This reaction is highly efficient and specific for forming 1,2,3-triazoles, which are stable linkages used in bioconjugation, materials science, and drug discovery. nih.gov

To create a click chemistry precursor, the free hydroxyl group of hepta-O-benzoylsucrose (e.g., at C-1') can be functionalized with either a terminal alkyne or an azide (B81097) group.

Alkyne functionalization: Reaction with propargyl bromide in the presence of a base yields a propargyl ether.

Azide functionalization: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with sodium azide (NaN₃).

The resulting azido- or alkynyl-sucrose derivative can then be "clicked" onto other molecules containing the complementary functional group, providing a powerful method for constructing complex molecular architectures based on a sucrose core.

The table below summarizes the synthesis of click chemistry precursors from this compound.

| Target Functionality | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

| Terminal Alkyne | Propargyl bromide, NaH | 1'-O-propargyl derivative | - | 1'-O-propargyl-2,3,4,6,3',4',6'-hepta-O-benzoylsucrose |

| Azide | 1. Tosyl chloride, pyridine | 1'-O-tosyl derivative | 2. Sodium azide, DMF | 1'-azido-1'-deoxy-2,3,4,6,3',4',6'-hepta-O-benzoylsucrose |

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of Benzoylated Sucrose Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For benzoylated sucrose (B13894) compounds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and, crucially, to confirm the regiochemistry of benzoylation.

The ¹H-NMR spectrum of 2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose is complex, featuring signals from both the sucrose core protons and the numerous protons of the seven benzoyl groups.

Sucrose Moiety Protons: The protons on the glucose and fructose (B13574) rings of the sucrose backbone typically resonate in the region of approximately 3.5 to 6.0 ppm. The anomeric proton of the glucose unit (H-1) is usually the most downfield-shifted of the non-aromatic protons, appearing as a doublet. Benzoylation causes a significant downfield shift (acylation shift) for the proton attached to the esterified carbon. For instance, H-2, H-3, H-4, and H-6 on the glucopyranosyl ring, and H-3', H-4', and H-6' on the fructofuranosyl ring will be shifted to lower fields compared to unsubstituted sucrose due to the deshielding effect of the nearby carbonyl group. The single remaining hydroxyl group at the C-1' position means the attached protons (H-1'a and H-1'b) would be expected at a higher field (less shifted) compared to their benzoylated counterparts in sucrose octabenzoate.

Benzoyl Moiety Protons: The aromatic protons of the seven benzoyl groups appear in the region of approximately 7.2 to 8.2 ppm. These signals typically present as multiplets corresponding to the ortho-, meta-, and para-protons on the benzene (B151609) rings.

The integration of the aromatic proton signals relative to the sucrose core proton signals can provide a preliminary confirmation of the degree of benzoylation (i.e., a ratio of 35 aromatic protons to 14 sucrose protons).

| Proton Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic (Benzoyl) | 7.2 - 8.2 | Complex multiplets from ortho, meta, and para protons. |

| Anomeric (H-1) | ~5.8 - 6.0 | Doublet, downfield shifted due to benzoylation at C-2. |

| Other Sucrose Protons (Esterified) | ~4.5 - 5.8 | Downfield shifted due to acylation. Overlapping multiplets are common. |

| Sucrose Protons (Adjacent to free OH) | ~3.5 - 4.5 | Resonate at a higher field; H-1' protons would fall in this range. |

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule.

Sucrose Moiety Carbons: The 12 carbons of the sucrose skeleton typically resonate between 60 and 105 ppm. The anomeric carbons (C-1 and C-2') are found around 90 ppm and 104 ppm, respectively. Carbons bearing the benzoyl esters experience a downfield shift.

Benzoyl Moiety Carbons: The carbons of the benzoyl groups appear in two distinct regions: the aromatic carbons between ~128 and 134 ppm, and the carbonyl carbons (C=O) between ~164 and 167 ppm.

Crucially, the precise location of the seven benzoyl groups can be determined using correlation spectroscopy. A study on sucrose octabenzoate demonstrated that the carbonyl carbon resonances can be resolved and assigned. mdpi.com This assignment is achieved using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds apart. redalyc.org For example, a correlation between the anomeric proton H-1 and a specific carbonyl carbon signal would confirm the attachment of a benzoyl group at the C-2 position (via H-2), as H-1 is three bonds away from the C-2 oxygen, which is attached to the benzoyl group. Similarly, correlations from H-3, H-4, H-6, H-3', H-4', and H-6' to their respective benzoyl carbonyl carbons would confirm the substitution pattern. The absence of such correlations involving protons around the C-1' position would confirm it as the location of the free hydroxyl group.

| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 164 - 167 | Seven distinct signals may be resolved in appropriate solvents. mdpi.com |

| Aromatic (Benzoyl) | 128 - 134 | Includes signals for ipso, ortho, meta, and para carbons. |

| Anomeric (C-1, C-2') | 90 - 105 | C-1 (~90 ppm), C-2' (~104 ppm). |

| Other Sucrose Carbons | 60 - 85 | Carbons involved in ester linkages are shifted downfield. |

To differentiate this compound from its other heptabenzoylated regioisomers, a combination of 2D-NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. emerypharma.com It is used to trace the connectivity of protons within the glucose and fructose spin systems separately, allowing for the assignment of adjacent protons (e.g., from H-1 to H-2, H-2 to H-3, etc.). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). hmdb.ca By combining the proton assignments from COSY with the HSQC spectrum, the corresponding carbon signals of the sucrose backbone can be unambiguously assigned.

HMBC (Heteronuclear Multiple Bond Correlation): As mentioned, this is the key experiment for determining the precise locations of the benzoyl groups. acs.org It reveals correlations between protons and carbons over two to three bonds. By observing the correlation from a specific sucrose proton (e.g., H-6) to a carbonyl carbon in the 164-167 ppm range, the attachment of a benzoyl group at that position (C-6) is unequivocally confirmed. redalyc.orgnih.gov The complete set of HMBC correlations from the seven acylated positions to the seven carbonyl carbons provides definitive proof of the 2,3,4,6,3',4',6'-hepta-O-benzoyl structure and distinguishes it from all other possible isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of the compound, and its fragmentation patterns can offer further structural confirmation.

High-Resolution Mass Spectrometry, typically using techniques like Electrospray Ionization (ESI), is used to determine the accurate mass of the molecular ion. The molecular formula of this compound is C₅₅H₄₆O₁₈. HRMS can measure the mass of its molecular ion with high precision (typically to within 5 ppm), which allows for the unambiguous confirmation of this elemental composition.

Sucrose esters often ionize inefficiently as protonated molecules [M+H]⁺. Instead, they are commonly observed as adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace impurities in the sample or solvent.

Molecular Formula: C₅₅H₄₆O₁₈

Monoisotopic Mass: 1018.2633 g/mol

Expected HRMS ion [M+Na]⁺: 1041.2527 m/z

Observation of an ion with this exact mass-to-charge ratio in an HRMS experiment provides strong evidence for the correct molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion (e.g., the [M+Na]⁺ ion). The resulting fragmentation pattern provides a fingerprint that can help confirm the structure. For benzoylated sucrose, fragmentation is expected to occur via several key pathways:

Glycosidic Bond Cleavage: The most common fragmentation pathway for disaccharides is the cleavage of the glycosidic bond linking the two monosaccharide units. nih.govacs.org This would result in fragment ions corresponding to the benzoylated glucose and benzoylated fructose moieties. For this compound, this would yield ions corresponding to a tetra-benzoylated glucose cation and a neutral tri-benzoylated fructose, or vice versa, depending on where the charge is retained.

Sequential Loss of Benzoyl Groups: The precursor ion can undergo sequential losses of benzoic acid (122 Da) or benzoyl radicals (105 Da). These neutral losses are characteristic of benzoylated compounds and can be observed in the MS/MS spectrum.

Cross-Ring Cleavage: Though typically less common than glycosidic bond cleavage, cross-ring fragmentation of the sugar rings can also occur, providing more detailed structural information. nih.gov

The specific pattern of fragment ions, particularly those resulting from the initial glycosidic bond cleavage, can help confirm the distribution of the benzoyl groups between the glucose and fructose units (four on glucose, three on fructose), further corroborating the structure assigned by NMR.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For benzoylated sucrose compounds, IR spectra provide distinct absorption bands that confirm the extensive esterification of the sucrose core. The spectrum of a compound like this compound is dominated by features characteristic of the benzoyl esters and the carbohydrate backbone. spectroscopyonline.comresearchgate.net

Key diagnostic bands in the IR spectrum include:

Carbonyl (C=O) Stretching: A strong, prominent absorption band typically appears in the region of 1720-1740 cm⁻¹. This band is indicative of the stretching vibration of the carbonyl group in the benzoate (B1203000) esters. Its high intensity is a direct result of the seven benzoyl groups present in the molecule. researchgate.netuctm.edu

C-O Stretching: The spectrum exhibits complex patterns in the 1300-1000 cm⁻¹ range. These absorptions arise from the C-O stretching vibrations of the ester linkages and the ether linkage (C-O-C) of the glycosidic bond, as well as the C-O bonds within the pyranose and furanose rings of the sucrose backbone. spectroscopyonline.com

Aromatic C=C Stretching: The presence of the benzene rings from the benzoyl groups gives rise to characteristic absorption bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aromatic and Aliphatic C-H Stretching: Absorptions corresponding to aromatic C-H stretching are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the sucrose skeleton appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Hydroxyl (O-H) Stretching: In a fully heptasubstituted sucrose benzoate, one hydroxyl group remains free. This would result in a weak to medium absorption band in the 3500-3200 cm⁻¹ region. spectroscopyonline.comnist.gov The absence or significant reduction in the intensity of the broad O-H stretching band, which is prominent in the spectrum of unmodified sucrose, serves as strong evidence of successful esterification. spectroscopyonline.comuctm.edu

Beyond functional group identification, IR spectroscopy can offer conformational insights. The precise positions and shapes of the absorption bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional structure. nist.gov Subtle shifts in these bands can reflect specific arrangements of the bulky benzoyl groups and the conformation of the glycosidic linkage, although detailed conformational analysis often requires comparison with theoretical calculations or data from other techniques like NMR spectroscopy. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (free hydroxyl) | O-H Stretch | 3500 - 3200 | Weak to Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium |

| Ester C=O | C=O Stretch | 1740 - 1720 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| Ester C-O | C-O Stretch | 1300 - 1100 | Strong, Complex |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is indispensable for the analysis of complex organic compounds, providing powerful means for both the separation of closely related structures and the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating isomers of benzoylated sucrose. The synthesis of this compound can potentially yield positional isomers, where the single free hydroxyl group is located at a different position on the sucrose backbone. Furthermore, the reaction mixture may contain under- or over-benzoylated species (e.g., hexa- or octa-O-benzoylsucrose). HPLC can effectively resolve these complex mixtures. um.edu.myresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govresearchgate.net In this setup, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Stationary Phase: C18 (octadecylsilyl) columns are widely used due to their high hydrophobicity, which allows for effective retention and separation of the relatively nonpolar sucrose benzoates. sielc.com

Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mixture and gradually increasing the organic solvent content. Common mobile phase systems consist of acetonitrile (B52724)/water or methanol/water mixtures. um.edu.mysielc.com This gradient approach ensures that compounds with varying degrees of benzoylation and different isomeric forms are eluted as sharp, well-resolved peaks. researchgate.net

Detection: Given that the benzoyl groups contain a chromophore, UV detection is a highly effective and sensitive method. The wavelength is typically set around 230 nm, where the benzoyl moiety exhibits strong absorbance. Other detectors like Evaporative Light Scattering Detectors (ELSD) can also be used, which are sensitive to any non-volatile analyte. um.edu.myresearchgate.net

The ability of HPLC to separate isomers is crucial for ensuring the identity and purity of the specific 2,3,4,6,3',4',6'-hepta-O-benzoyl isomer. chromatographyonline.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 3-5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis (e.g., at 230 nm) or ELSD um.edu.myresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography (GC) is a powerful tool for assessing the purity of volatile and thermally stable compounds. Due to the high molecular weight and low volatility of this compound, direct GC analysis is challenging and often requires high-temperature columns and conditions. researchgate.net

More commonly, GC-based purity assessment of sucrose esters involves an indirect approach:

Hydrolysis: The sucrose ester is first hydrolyzed (saponified) to break the ester bonds, liberating sucrose and benzoic acid.

Derivatization: The highly polar and non-volatile sucrose is then chemically modified into a more volatile derivative, typically through silylation. researchgate.netajrsp.com Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) are commonly used to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. fao.orgrestek.com

GC Analysis: The resulting volatile TMS-sucrose derivative is then analyzed by GC. mdpi.com

This method is highly effective for quantifying the total sucrose ester content and can detect impurities like free sucrose. researchgate.netfao.org

Detectors:

Flame Ionization Detector (FID): GC-FID is widely used for quantification. The FID response is proportional to the mass of carbon atoms, making it a reliable detector for purity assessment when calibrated with appropriate standards. nih.govresearchgate.net

Mass Spectrometry (MS): GC-MS provides both quantification and structural identification of impurities. The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that can be used for definitive identification by comparing it to spectral libraries. nih.govnih.govnih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization | Silylation (e.g., with BSA or HMDS/TMCS) fao.orgrestek.com |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) znaturforsch.com |

| Carrier Gas | Helium or Nitrogen ajrsp.com |

| Injector Temperature | 280 - 320 °C znaturforsch.com |

| Oven Program | Temperature ramp, e.g., 100 °C to 320 °C at 4-15 °C/min fao.orgznaturforsch.com |

| Detector | FID or MS nih.govznaturforsch.com |

Spectroscopic Method Development and Validation for Complex Sucrose Esters

The development and validation of analytical methods, particularly chromatographic ones, are critical to ensure that they are reliable, accurate, and fit for purpose. For a complex sucrose ester, a validated HPLC method for purity and isomer analysis is essential for quality control. Method validation is performed according to established guidelines and involves assessing several key performance characteristics. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by analyzing a series of standards of known concentration, and the correlation coefficient (r) or coefficient of determination (r²) is calculated, with values greater than 0.999 being desirable. nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often assessed by performing recovery studies, where a known amount of analyte is spiked into a sample matrix and the percentage recovery is calculated. Recoveries typically in the range of 95-105% are considered acceptable. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N = 3). nih.govnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10. nih.govnih.gov

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or degradation products. This is demonstrated by achieving good resolution between the main compound peak and any other peaks in the chromatogram. nih.gov

A fully validated method ensures the reliable characterization and quality control of this compound.

| Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Linearity | Proportionality of signal to concentration | Correlation coefficient (r) > 0.999 nih.gov |

| Accuracy | Closeness to the true value | Recovery of 95-105% nih.gov |

| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) < 2% nih.gov |

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3 nih.gov |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10 nih.gov |

| Specificity | Ability to measure analyte in the presence of interferences | Baseline resolution of analyte peak from impurity peaks |

Theoretical and Computational Studies on Benzoylated Sucrose Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the conformational landscape of complex molecules like 2,3,4,6,3',4',6'-hepta-O-benzoylsucrose. The conformational flexibility of the sucrose (B13894) backbone, combined with the rotational freedom of the seven benzoyl groups, results in a vast number of possible spatial arrangements.

DFT methods are employed to calculate the electronic structure and energy of these various conformers. By systematically exploring the potential energy surface, researchers can identify the most stable, low-energy conformations of the molecule. This analysis is crucial as the conformation of the molecule can significantly influence its physical and chemical properties. For instance, different conformers may exhibit distinct patterns of intermolecular interactions, affecting solubility and crystal packing.

A typical workflow for the conformational analysis of a benzoylated sucrose using DFT involves:

Initial Conformer Generation: A large number of initial structures are generated using molecular mechanics force fields.

Geometry Optimization: Each of these initial structures is then optimized at a selected DFT level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This process finds the local energy minimum for each starting geometry.

Energy Calculation and Ranking: The energies of the optimized conformers are calculated and compared to identify the global minimum and other low-energy structures.

Analysis of Structural Parameters: Key dihedral angles, bond lengths, and intramolecular interactions (such as hydrogen bonding, if applicable) are analyzed for the low-energy conformers to understand the factors governing their stability.

Studies on related disaccharides have demonstrated the utility of DFT in assessing conformational energies. For instance, various DFT methods have been benchmarked for their accuracy in calculating the relative energies of sucrose conformers in aqueous solution nih.govresearchgate.net. These studies help in selecting cost-effective and accurate computational protocols for larger, more complex derivatives like hepta-O-benzoylsucrose.

| Computational Method | Application in Conformational Analysis | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization and energy calculation of conformers. | Identification of low-energy conformations, understanding of stabilizing intramolecular interactions. |

| Molecular Mechanics (MM) | Initial generation of a diverse set of conformers. | Rapid exploration of the conformational space before more accurate DFT calculations. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic circular dichroism (ECD) spectra. | Correlation of predicted spectra with experimental data to aid in the assignment of absolute configuration. |

Molecular Dynamics Simulations of Benzoylated Sucrose Ester Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions with its environment. Unlike the static picture provided by quantum chemical calculations, MD simulations track the movements of atoms over time, providing insights into the molecule's flexibility, solvation, and interactions with other molecules.

In a typical MD simulation of a benzoylated sucrose ester, the molecule is placed in a simulation box filled with a solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of empirical energy functions. By solving Newton's equations of motion, the trajectory of each atom is calculated, revealing how the molecule behaves over nanoseconds or even microseconds.

MD simulations can be used to investigate:

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Solvation Shell Structure: The arrangement of solvent molecules around the benzoylated sucrose and the nature of solute-solvent interactions.

Intermolecular Interactions: The formation and dynamics of interactions with other solute molecules, which is crucial for understanding aggregation and self-assembly processes.

Numerous MD simulation studies have been conducted on sucrose in aqueous solutions, providing a foundation for understanding its more complex derivatives scispace.comnih.govbohrium.comresearchgate.net. These studies have explored the influence of concentration and temperature on the conformational dynamics and transport properties of sucrose bohrium.com. For benzoylated sucrose esters, MD simulations could reveal how the bulky and hydrophobic benzoyl groups influence the solvation structure and promote intermolecular associations.

| Simulation Parameter | Description | Relevance to Benzoylated Sucrose |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulated interactions (e.g., AMBER, CHARMM, GROMOS). |

| Solvent Model | Explicit or implicit representation of the solvent. | Crucial for accurately modeling solvation effects and hydrophobic interactions of the benzoyl groups. |

| Simulation Time | The duration of the simulation. | Longer simulations are needed to observe slower conformational changes and rare events. |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Controls the thermodynamic state of the system (e.g., constant temperature and pressure). |

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are invaluable for predicting the reactivity and regioselectivity of chemical reactions, such as the benzoylation of sucrose to form this compound. The selective acylation of the eight hydroxyl groups of sucrose is a significant synthetic challenge, and computational methods can help rationalize and predict the observed outcomes.

The regioselectivity of sucrose acylation is influenced by a combination of steric and electronic factors. Computational models can quantify these effects:

Steric Hindrance: The accessibility of each hydroxyl group can be assessed by calculating steric descriptors, such as the solid angle of approach for a reagent.

Electronic Effects: The nucleophilicity of each hydroxyl oxygen can be estimated by calculating atomic charges and frontier molecular orbital (FMO) energies.

DFT calculations can be used to model the transition states of the benzoylation reaction at each hydroxyl position. The relative activation energies of these transition states can then be used to predict the most likely sites of reaction. This approach has been successfully applied to predict the regioselectivity of acylation in other polyhydroxylated natural products.

For example, a study on the regioselective benzoylation of d-galactose (B84031) tetrols demonstrated that both steric and electronic factors at the anomeric substituent influence the reactivity of the ring hydroxyl groups nih.gov. Similar computational approaches could be applied to sucrose to understand the factors that favor the formation of the hepta-O-benzoyl derivative, leaving one hydroxyl group free.

In Silico Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can be used to validate its experimentally determined structure. The most commonly predicted spectroscopic data are Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

The prediction of NMR parameters typically involves the following steps:

Conformational Averaging: Since the observed NMR spectrum is an average over all the conformations present in solution, it is essential to first perform a thorough conformational analysis (as described in section 6.1).

NMR Calculation for Each Conformer: For each low-energy conformer, the NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants are calculated using DFT methods, often with specialized functionals and basis sets.

Boltzmann Averaging: The predicted NMR parameters for each conformer are then averaged, weighted by their Boltzmann populations, to obtain the final predicted spectrum.

Discrepancies between the predicted and experimental spectra can provide insights into the conformational preferences of the molecule in solution. This combined experimental and computational approach is a powerful strategy for the structural elucidation of complex natural and synthetic products.

Q & A

Basic: What are the optimal conditions for synthesizing 2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose with high regioselectivity?

Methodological Answer:

To achieve regioselective benzoylation, employ a stepwise protection strategy using orthogonal protecting groups (e.g., acetyl, benzyl) to block specific hydroxyl groups before benzoylation. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized via factorial design (e.g., 2^k factorial experiments) to isolate intermediates and minimize side reactions. For example, use anhydrous pyridine as a base in dichloromethane at 0–5°C to control reaction kinetics . Post-synthesis, validate regiochemistry via 2D NMR (HSQC, HMBC) and compare with reported spectra of analogous hepta-O-benzoylated carbohydrates .

Advanced: How to resolve contradictions in reported enzymatic stability data for hepta-O-benzoylated carbohydrates?

Methodological Answer:

Contradictions often arise from variations in assay conditions (e.g., enzyme source, substrate concentration, pH). Conduct a systematic meta-analysis of existing studies to identify confounding variables. Design controlled experiments using standardized protocols (e.g., fixed enzyme-to-substrate ratios, buffer systems) and include internal controls (e.g., unprotected sucrose). Use kinetic modeling (Michaelis-Menten analysis) to quantify degradation rates and correlate with steric/electronic effects predicted by DFT calculations. Cross-validate findings with molecular docking simulations to assess enzyme-substrate interactions .

Basic: What spectroscopic techniques are most reliable for characterizing the structural integrity of hepta-O-benzoylsucrose?

Methodological Answer:

Combine ¹H/¹³C NMR (for benzoyl group integration and anomeric proton identification), FT-IR (C=O stretching at ~1720 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) provides definitive proof of regiochemistry. For amorphous samples, use 2D NOESY to confirm spatial proximity of benzoyl groups . Cross-reference spectral data with computational predictions (e.g., Gaussian-based NMR chemical shift simulations) .

Advanced: How to design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Implement a response surface methodology (RSM) to model stability across pH (3–9) and temperature (25–80°C) gradients. Prepare buffered solutions (e.g., citrate-phosphate-borate) and monitor degradation via HPLC-UV at 254 nm. Use Arrhenius plots to extrapolate shelf-life under storage conditions. For mechanistic insights, employ LC-MS/MS to identify degradation products (e.g., de-benzoylated fragments) and propose reaction pathways. Validate with stability-indicating assays (e.g., forced degradation studies under oxidative/thermal stress) .

Basic: What are the challenges in scaling up the synthesis of hepta-O-benzoylsucrose, and how can they be mitigated?

Methodological Answer:

Key challenges include maintaining regioselectivity and minimizing side reactions (e.g., acyl migration) at larger scales. Use continuous-flow reactors to enhance heat/mass transfer and ensure uniform mixing. Optimize solvent systems (e.g., switch from dichloromethane to toluene for easier recovery) and employ in-line monitoring (e.g., PAT tools like FT-IR probes) to detect intermediates. Purify via gradient silica gel chromatography or recrystallization from ethanol/water mixtures .

Advanced: How to integrate computational chemistry with experimental data to predict the compound’s reactivity?

Methodological Answer:

Develop a multiscale modeling framework :

Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in explicit solvents (e.g., DMSO, water).

Density Functional Theory (DFT) : Calculate activation energies for benzoyl migration or hydrolysis.

Machine Learning (ML) : Train models on existing benzoylation reaction datasets to predict optimal conditions for new derivatives.

Validate predictions with kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O tracing in hydrolysis pathways) .

Basic: What strategies ensure reproducibility in synthesizing and analyzing hepta-O-benzoylsucrose?

Methodological Answer:

- Standardize reagents : Use anhydrous solvents, freshly distilled benzoyl chloride, and rigorously dry glassware.

- Document protocols : Include exact timings, temperature ramps, and quenching methods.

- Interlaboratory validation : Share samples with collaborators for NMR and HPLC cross-validation.

- Reference controls : Synthesize and characterize a known benzoylated carbohydrate (e.g., tri-O-benzoyl sucrose) as a benchmark .

Advanced: How to investigate the compound’s potential as a chiral auxiliary or protecting group in glycosylation reactions?

Methodological Answer:

Design glycosylation experiments with model acceptors (e.g., primary alcohols, thioglycosides) under Lewis acid catalysis (e.g., TMSOTf, BF₃·OEt₂). Monitor reaction progress via TLC and isolate products for polarimetry and Mosher ester analysis to confirm stereochemistry. Compare reaction rates and yields with those of less-bulky analogues (e.g., acetylated sucrose) to assess steric effects. Use variable-temperature NMR to study transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.